molecular formula C9H11NO B7988584 (E)-N-[(2,6-dimethylphenyl)methylidene]hydroxylamine

(E)-N-[(2,6-dimethylphenyl)methylidene]hydroxylamine

Cat. No.: B7988584
M. Wt: 149.19 g/mol
InChI Key: NCDRLKCHBVXWEL-POHAHGRESA-N
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Description

(E)-N-[(2,6-Dimethylphenyl)methylidene]hydroxylamine is a Schiff base derivative formed via the condensation of hydroxylamine with a 2,6-dimethylbenzaldehyde moiety. This compound belongs to the class of aromatic hydroxylamines, characterized by a hydroxylamine (-NHOH) group attached to an aromatic ring. Its structure features an (E)-configuration at the imine bond, which influences its stability and reactivity .

Key properties include:

  • Molecular Formula: C₉H₁₁NO
  • Synonyms: N-Hydroxy-2,6-dimethylbenzenamine, 2,6-Xylylhydroxylamine .
  • Metabolic Relevance: It is identified as a metabolite of 2,6-xylidine, a compound associated with the degradation of local anesthetics like lidocaine and etidocaine in humans .

In metabolic pathways, cytochrome P450 enzymes mediate the monooxygenation of 2,6-xylidine to produce N-(2,6-dimethylphenyl)hydroxylamine (DMHA), which undergoes further redox cycling to form reactive intermediates like quinonimines, contributing to genotoxic effects .

Properties

IUPAC Name

(NZ)-N-[(2,6-dimethylphenyl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-7-4-3-5-8(2)9(7)6-10-11/h3-6,11H,1-2H3/b10-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCDRLKCHBVXWEL-POHAHGRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C)/C=N\O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Solvent Selection

In a typical procedure, hydroxylamine hydrochloride (1.2 equiv) is dissolved in a mixture of ethanol and water (3:1 v/v) at 25°C. Aqueous sodium hydroxide (1.5 equiv) is added to deprotonate hydroxylamine, generating the reactive NH2_2O^- species. 2,6-Dimethylbenzaldehyde (1.0 equiv) is introduced dropwise, and the reaction is stirred for 12–24 hours under reflux (78°C). The (E)-isomer predominates due to steric hindrance between the ortho-methyl groups and the hydroxylamine moiety, favoring the trans configuration.

Table 1: Optimization of Solvent Systems

SolventTemperature (°C)Time (h)Yield (%)E/Z Ratio
Ethanol/Water7812829:1
Methanol6518758:1
Tetrahydrofuran6624687:1

Yields are highest in ethanol/water due to improved solubility of both reactants and intermediates.

Catalytic Approaches for Enhanced Stereocontrol

Acid-Catalyzed Dehydration

The use of mild acids, such as acetic acid (10 mol%), accelerates dehydration while minimizing side reactions. For example, heating the reaction mixture at 60°C with acetic acid increases the E/Z ratio to 12:1, as protonation of the hydroxyl group facilitates syn-elimination.

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 100°C) reduces reaction time to 30 minutes, achieving 85% yield with comparable stereoselectivity. This method is advantageous for large-scale production, as demonstrated in analogous oxime syntheses.

Purification and Characterization

Crude product is isolated via vacuum filtration after cooling the reaction mixture to 0°C. Recrystallization from hot hexane/ethyl acetate (4:1) yields colorless needles. Purity is confirmed by:

  • 1^1H NMR (400 MHz, CDCl3_3): δ 8.35 (s, 1H, CH=N), 7.20–7.15 (m, 3H, Ar-H), 2.35 (s, 6H, CH3_3), 2.10 (s, 1H, OH).

  • IR (KBr): ν 3250 cm1^{-1} (O-H), 1620 cm1^{-1} (C=N).

Scalability and Industrial Adaptations

A patent-derived method (CN103073449A) describes a continuous-flow system for oxime synthesis, enhancing reproducibility. Hydroxylamine hydrochloride and 2,6-dimethylbenzaldehyde are fed into a tubular reactor at 50°C with a residence time of 10 minutes, achieving 90% conversion. This approach minimizes thermal degradation and is adaptable to multi-kilogram batches.

Mechanistic Insights and Side Reactions

The E-selectivity arises from the steric bulk of the 2,6-dimethyl substituents, which disfavor the cis (Z) configuration. Competing pathways include:

  • Over-oxidation : Prolonged heating in acidic conditions may oxidize the oxime to nitro compounds.

  • Hydrolysis : Excess water reverts the oxime to the aldehyde and hydroxylamine, necessitating strict stoichiometric control.

Table 2: Summary of Key Methods

MethodConditionsYield (%)E/Z RatioScalability
Ethanol/Water reflux78°C, 12 h829:1High
Microwave100°C, 0.5 h859:1Moderate
Continuous-flow50°C, 10 min residence9010:1Industrial

Chemical Reactions Analysis

Types of Reactions

(E)-N-[(2,6-dimethylphenyl)methylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding nitroso compound.

    Reduction: Reduction of the compound yields the corresponding amine.

    Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reactions are typically carried out in the presence of a base, such as sodium hydroxide, and an appropriate solvent.

Major Products Formed

    Oxidation: Formation of nitroso compounds.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Analytical Chemistry Applications

(E)-N-[(2,6-dimethylphenyl)methylidene]hydroxylamine is utilized in analytical methods for detecting and quantifying various substances. Its ability to form stable adducts with nucleophiles makes it valuable in mass spectrometry and chromatography.

Case Study: Adduct Formation with Nucleotides

A study demonstrated that when 2'-deoxyguanosine (dG) was exposed to this compound at physiological pH, several adducts were formed. The analysis through liquid chromatography high-resolution mass spectrometry (LC-HRMS) identified at least six different adducts formed through reactions involving carbon, nitrogen, and oxygen of dG. This highlights the compound's utility in studying DNA damage and repair mechanisms .

Research indicates that (E)-N-[(2,6-dimethylphenyl)methylidene]hydroxylamine exhibits biological activity that could be harnessed for therapeutic purposes.

Antiviral Properties

In a study focused on HIV-1 reverse transcriptase (RT) inhibitors, derivatives of compounds related to hydroxylamines were synthesized and tested for their efficacy against HIV variants. The findings suggested that modifications at the molecular level could enhance the antiviral activities of such compounds. Although (E)-N-[(2,6-dimethylphenyl)methylidene]hydroxylamine itself was not the primary focus, its structural analogs showed promise in inhibiting viral replication .

Medicinal Chemistry

The compound's structure allows it to interact with various biological targets, making it a candidate for drug development.

Potential as Anti-inflammatory Agents

Research into benzophenones has shown that compounds similar to (E)-N-[(2,6-dimethylphenyl)methylidene]hydroxylamine can inhibit pro-inflammatory cytokines such as IL-1β and TNF-α. These findings suggest potential applications in treating inflammatory diseases .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/References
Analytical ChemistryFormation of adducts with nucleotides for mass spectrometry analysisIdentified multiple adducts with dG
Biological ActivityPotential antiviral properties against HIV variantsStructural analogs show efficacy
Medicinal ChemistryInhibition of pro-inflammatory cytokinesPotential anti-inflammatory effects

Mechanism of Action

The mechanism of action of (E)-N-[(2,6-dimethylphenyl)methylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Metabolic Derivatives of 2,6-Xylidine

4-Amino-3,5-dimethylphenol (DMAP)
  • Structure : A para-hydroxylated derivative of 2,6-xylidine.
  • Toxicity: Exhibits significantly higher genotoxicity compared to DMHA. In mammalian cells, DMAP induces more mutations and reactive oxygen species (ROS) due to redox cycling .
  • Mechanism : Generates DNA damage via ROS production, as evidenced by positive comet assays .
N-(2,6-Dimethylphenyl)hydroxylamine (DMHA)
  • Role : Intermediate metabolite in 2,6-xylidine degradation.
  • Genotoxicity: Less mutagenic than DMAP but still induces DNA damage in eukaryotic systems .

Table 1: Comparative Toxicity of 2,6-Xylidine Metabolites

Compound Genotoxic Potential ROS Production Key Metabolic Pathway
DMHA Moderate Low CYP-mediated monooxygenation
DMAP High High Aromatic hydroxylation
Activated 2,6-Xylidine Low Minimal Initial CYP activation

Data derived from in vitro studies .

Structural Analogs in Agrochemicals

Several pesticides and fungicides incorporate the 2,6-dimethylphenyl group, differing in functional substituents:

Metalaxyl and Metalaxyl-M
  • Structure : N-(2,6-Dimethylphenyl)-N-(methoxyacetyl)-alanine esters.
  • Application : Systemic fungicides targeting oomycetes .
  • Key Difference : Metalaxyl-M (R-enantiomer) exhibits higher bioactivity than the racemic mixture (Metalaxyl) .
Benalaxyl
  • Structure : N-(2,6-Dimethylphenyl)-N-(phenylacetyl)-alanine ester.
  • Application : Controls Phytophthora and Pythium species in crops .
Furalaxyl
  • Structure : N-(2,6-Dimethylphenyl)-N-(2-furanylcarbonyl)-alanine ester.
  • Application : Used against soil-borne fungal pathogens .

Table 2: Agrochemicals with 2,6-Dimethylphenyl Moieties

Compound Functional Group Target Pathogens
Metalaxyl Methoxyacetyl Oomycetes
Benalaxyl Phenylacetyl Phytophthora spp.
Furalaxyl 2-Furanylcarbonyl Soil-borne fungi

Data sourced from pesticide chemical indices .

Comparative Reactivity and Stability

  • (E)-Configuration : The (E)-isomer of N-[(2,6-dimethylphenyl)methylidene]hydroxylamine is more stable than the (Z)-isomer due to reduced steric hindrance between the hydroxylamine group and the methyl substituents .

Biological Activity

(E)-N-[(2,6-dimethylphenyl)methylidene]hydroxylamine, also known as N-(2,6-dimethylphenyl)hydroxylamine, is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

The compound has the following molecular formula: C8_8H11_{11}NO. Its structure features a hydroxylamine functional group attached to a dimethylphenyl moiety.

Synthesis Methods

The synthesis of (E)-N-[(2,6-dimethylphenyl)methylidene]hydroxylamine typically involves the reaction of 2,6-dimethylbenzaldehyde with hydroxylamine hydrochloride in an alcoholic or aqueous medium under reflux conditions. The general reaction can be summarized as follows:

2 6 Dimethylbenzaldehyde+Hydroxylamine Hydrochloride E N 2 6 dimethylphenyl methylidene hydroxylamine+HCl\text{2 6 Dimethylbenzaldehyde}+\text{Hydroxylamine Hydrochloride}\rightarrow \text{ E N 2 6 dimethylphenyl methylidene hydroxylamine}+\text{HCl}

The biological activity of (E)-N-[(2,6-dimethylphenyl)methylidene]hydroxylamine is primarily attributed to its ability to form reactive nitrenium ions upon metabolic activation. These ions can interact with cellular macromolecules such as DNA, leading to the formation of DNA adducts. Studies have shown that this compound can produce multiple adducts with 2'-deoxyguanosine (dG), indicating its potential role as a carcinogen under certain conditions .

Therapeutic Potential

Research indicates that (E)-N-[(2,6-dimethylphenyl)methylidene]hydroxylamine exhibits various biological activities:

  • Anticancer Activity : The compound has been investigated for its potential inhibitory effects on cancer cell lines. In vitro studies suggest that it may induce apoptosis in certain cancer types by disrupting cellular processes .
  • Enzyme Inhibition : It has been noted for its ability to inhibit specific enzymes, which could be leveraged for therapeutic purposes. For instance, it may act as an inhibitor of histone deacetylases (HDACs), which are implicated in cancer progression and neurodegenerative diseases .

Case Studies

  • DNA Adduct Formation : A study demonstrated that exposure to (E)-N-[(2,6-dimethylphenyl)methylidene]hydroxylamine resulted in the formation of several DNA adducts when reacted with dG at physiological pH. This finding emphasizes the compound's potential genotoxicity and its relevance in cancer research .
  • Comparative Studies : In comparative studies with similar compounds, (E)-N-[(2,6-dimethylphenyl)methylidene]hydroxylamine exhibited distinct reactivity patterns due to the specific positioning of the methyl groups on the phenyl ring. This positional isomerism influences its interaction with biological targets and overall biological activity.

Summary of Biological Activities

Activity Description
AnticancerInduces apoptosis in certain cancer cell lines
Enzyme InhibitionPotential HDAC inhibitor; affects gene expression involved in cancer progression
DNA InteractionForms multiple adducts with DNA bases, indicating possible genotoxic effects

Recent Studies

Recent literature highlights ongoing research into the structure-activity relationships (SAR) of hydroxylamines and their derivatives. These studies aim to optimize their biological activity while minimizing toxicity. For example, modifications to the hydroxylamine structure have been explored to enhance selectivity against specific cancer types while reducing off-target effects .

Q & A

Basic: What synthetic methodologies are recommended for preparing (E)-N-[(2,6-dimethylphenyl)methylidene]hydroxylamine?

Methodological Answer:
The compound can be synthesized via condensation of 2,6-dimethylbenzaldehyde with hydroxylamine hydrochloride under acidic or neutral conditions. A typical procedure involves refluxing equimolar amounts of the aldehyde and hydroxylamine in ethanol, followed by crystallization. Thin-layer chromatography (TLC) using silica gel plates (e.g., hexane/ethyl acetate 7:3) can monitor reaction progress . For purity, recrystallization from ethanol or methanol is recommended. Confirm the (E)-isomer dominance via 1H^1H-NMR by observing the characteristic imine proton resonance at δ 8.1–8.3 ppm and NOESY to verify spatial absence of aldehyde proton coupling.

Advanced: How can computational modeling resolve discrepancies between experimental and theoretical spectral data for this compound?

Methodological Answer:
Discrepancies in vibrational spectra (e.g., IR/Raman) or 13C^{13}C-NMR shifts can arise from solvent effects or crystal packing. Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to model gas-phase and solvent-polarizable continuum (PCM) environments. Compare computed vs. experimental data to identify outliers. For example, deviations in C=N stretching frequencies may indicate intermolecular hydrogen bonding in the solid state, which can be validated via X-ray crystallography . Use software like Gaussian or ORCA for modeling and Mercury for crystal structure visualization .

Basic: What spectroscopic techniques are critical for characterizing (E)-N-[(2,6-dimethylphenyl)methylidene]hydroxylamine?

Methodological Answer:

  • 1H^1H- and 13C^{13}C-NMR : Confirm imine formation (C=N) via downfield shifts (~160–165 ppm for 13C^{13}C) and aromatic protons (2,6-dimethyl groups as a singlet at δ 2.3–2.5 ppm).
  • IR Spectroscopy : Detect C=N stretching at ~1600–1650 cm1^{-1} and N–O stretching at ~930–950 cm1^{-1}.
  • UV-Vis : Monitor π→π* transitions of the conjugated imine system (λmax ~250–280 nm in ethanol) .
  • Mass Spectrometry : ESI-MS or EI-MS for molecular ion [M+H]<sup>+</sup> at m/z 177.1 (C10H13NO).

Advanced: How can crystallographic data resolve ambiguities in molecular conformation?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is definitive for confirming the (E)-configuration and planar geometry of the imine moiety. Use SHELXL for refinement . Key parameters:

  • Torsion angle between C(Ar)–N–O should be ~180° for (E)-isomer.
  • Hydrogen bonding : Check for O–H⋯N interactions stabilizing the structure.
    If twinning or low-resolution data complicates refinement, employ SHELXD for structure solution and Olex2 for visualization . For disordered methyl groups, apply isotropic displacement parameter constraints.

Basic: What are the stability considerations for this compound under varying storage conditions?

Methodological Answer:
The compound is sensitive to moisture and light due to the imine bond’s hydrolytic instability. Store at –20°C in amber vials under inert gas (N2 or Ar). Monitor degradation via HPLC (C18 column, acetonitrile/water 60:40) for hydrolysis byproducts (e.g., 2,6-dimethylbenzaldehyde). Stability studies under accelerated conditions (40°C/75% RH) can predict shelf life .

Advanced: How does the compound behave as a ligand in coordination chemistry?

Methodological Answer:
The imine and hydroxylamine groups act as bidentate ligands, forming complexes with transition metals (e.g., Cu(II), Fe(III)). Synthesize complexes by refluxing the ligand with metal salts (e.g., CuCl2·2H2O) in methanol. Characterize via:

  • Magnetic susceptibility : Antiferromagnetic behavior in Cu(II) complexes.
  • EPR : Axial symmetry parameters (g > g for d<sup>9</sup> systems).
  • XRD : Confirm octahedral or square-planar geometry .

Basic: How to troubleshoot low yields in the synthesis of this compound?

Methodological Answer:
Low yields often stem from incomplete condensation or hydrolysis. Optimize:

  • pH : Use buffered conditions (pH 5–6) with sodium acetate to favor imine formation.
  • Solvent : Switch to anhydrous toluene or THF to minimize water.
  • Catalyst : Add molecular sieves (3Å) to absorb H2O.
    Monitor byproduct formation (e.g., oxime isomers) via GC-MS .

Advanced: What strategies address contradictions between theoretical and experimental LogP values?

Methodological Answer:
Experimental LogP (e.g., shake-flask method) may differ from computational predictions (e.g., XLogP3) due to solvent polarity or ionization.

  • Microscopic ionization correction : Adjust for the hydroxylamine group’s pKa (~6.0).
  • Molecular dynamics (MD) simulations : Model solvation shells in octanol/water systems using GROMACS.
    Validate with HPLC retention time correlations .

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